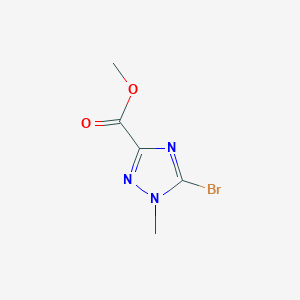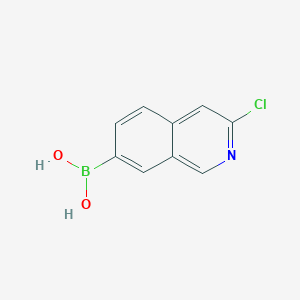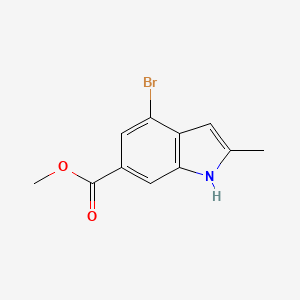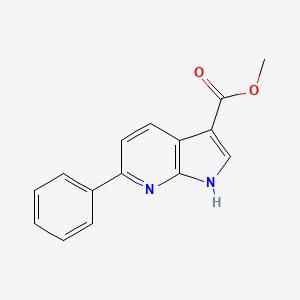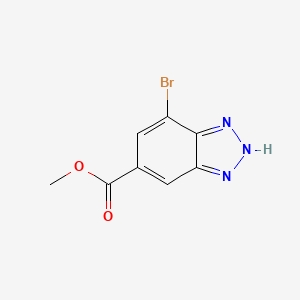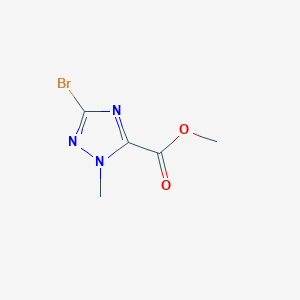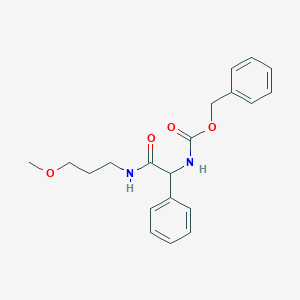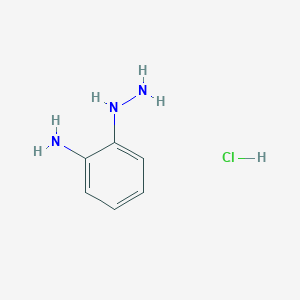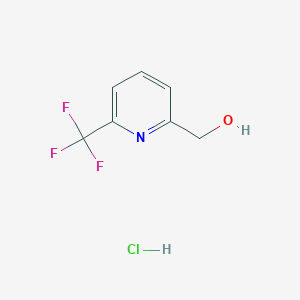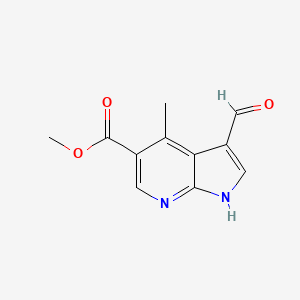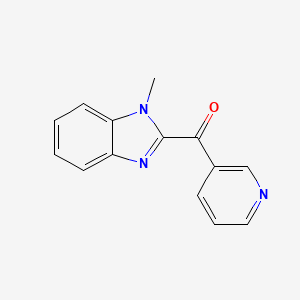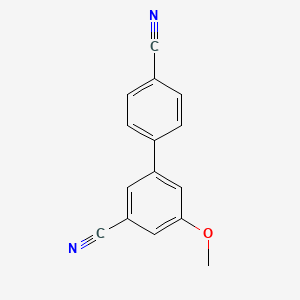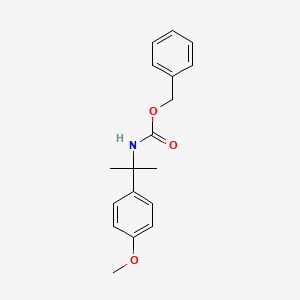
N-Cbz-2-(4-methoxyphenyl)isopropylamine
説明
N-Cbz-2-(4-methoxyphenyl)isopropylamine, also known as benzyl 1-(4-methoxyphenyl)-1-methylethylcarbamate, is a research chemical . Its CAS number is 1403483-88-4 .
Molecular Structure Analysis
The molecular formula of N-Cbz-2-(4-methoxyphenyl)isopropylamine is C18H21NO3 . Its molecular weight is approximately 299.37 .Physical And Chemical Properties Analysis
The InChI code for N-Cbz-2-(4-methoxyphenyl)isopropylamine is 1S/C18H21NO3/c1-18(2,15-9-11-16(21-3)12-10-15)19-17(20)22-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H,19,20) .科学的研究の応用
Application in Organic Chemistry
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: N-Cbz-2-(4-methoxyphenyl)isopropylamine is used in the synthesis of N-Cbz-β-aminoalkanesulfonamides . These compounds have a variety of applications in medicinal chemistry and drug discovery due to their biological activity .
- Methods of Application or Experimental Procedures: The synthesis of N-Cbz-β-aminoalkanesulfonamides involves several steps :
- Results or Outcomes: The method described allows for the efficient synthesis of N-Cbz-β-aminoalkanesulfonamides from a variety of amino alcohols, including optically active ones . The yields were reported to be good, although specific quantitative data was not provided .
Use as a Protecting Group in Organic Synthesis
- Specific Scientific Field: Organic Synthesis .
- Summary of the Application: N-Cbz-2-(4-methoxyphenyl)isopropylamine is used as a protecting group in organic synthesis . The Cbz (carboxybenzyl) group protects amines as carbamates, making them less reactive . This allows for selective reactions to be carried out on other parts of the molecule .
- Methods of Application or Experimental Procedures: The Cbz group is typically added to amines using Cbz-Cl under Schotten-Baumann conditions (carbonate base) or with an organic base . The reaction involves the nucleophilic attack of the amine on the highly reactive chloroformate .
- Results or Outcomes: The use of the Cbz group allows for selective reactions to be carried out on molecules, which can be crucial in complex organic synthesis . The Cbz group can be removed by reduction, typically using hydrogen .
Use in Biocatalysis
- Specific Scientific Field: Biocatalysis .
- Summary of the Application: N-Cbz-2-(4-methoxyphenyl)isopropylamine can be used in the development of deprotectase biocatalysts for synthesis . Deprotectase enzymes can remove protecting groups like the Cbz group, which can be useful in organic synthesis .
- Methods of Application or Experimental Procedures: The development of deprotectase biocatalysts involves the use of enzymes to selectively remove protecting groups from molecules . This can be a more environmentally friendly and potentially more selective method compared to traditional chemical methods .
Use in Peptide Synthesis
- Specific Scientific Field: Peptide Synthesis .
- Summary of the Application: N-Cbz-2-(4-methoxyphenyl)isopropylamine is used in peptide synthesis . The Cbz group was introduced by Leonidas Zervas and his advisor Bergmann, which spearheaded the field of controlled peptide chemistry . In the 1930s, Cbz unlocked the synthesis of previously inaccessible oligopeptides .
- Methods of Application or Experimental Procedures: Cbz protection is typically performed with Cbz-Cl either under Schotten-Baumann conditions (carbonate base) or with an organic base . The mechanism is attack of the nucleophilic amine to the highly reactive chloroformate .
- Results or Outcomes: The use of the Cbz group allows for selective reactions to be carried out on molecules, which can be crucial in complex peptide synthesis . The Cbz group can be removed by reduction, typically using hydrogen .
Use in Alcohol Protection
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: More rarely, chemists might use N-Cbz-2-(4-methoxyphenyl)isopropylamine to protect alcohols as their carbonates .
- Methods of Application or Experimental Procedures: The Cbz group is typically added to alcohols using Cbz-Cl under Schotten-Baumann conditions (carbonate base) or with an organic base . The reaction involves the nucleophilic attack of the alcohol on the highly reactive chloroformate .
- Results or Outcomes: The use of the Cbz group allows for selective reactions to be carried out on molecules, which can be crucial in complex organic synthesis . The Cbz group can be removed by reduction, typically using hydrogen .
Safety And Hazards
特性
IUPAC Name |
benzyl N-[2-(4-methoxyphenyl)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-18(2,15-9-11-16(21-3)12-10-15)19-17(20)22-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEJDJOSGMSNMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cbz-2-(4-methoxyphenyl)isopropylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1431588.png)
